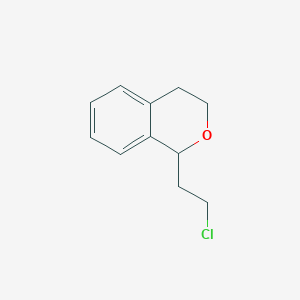

1-(2-Chloroethyl)isochroman

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C11H13ClO/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11H,5-8H2 |

InChI Key |

OEGMYLBPVNTCSU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chloroethyl Isochroman and Congeneric Isochromans

Direct Synthesis Approaches to 1-(2-Chloroethyl)isochroman

Detailed experimental procedures for the direct synthesis of this compound are not extensively documented in readily available scientific literature. However, based on general principles of organic synthesis and information from chemical suppliers, plausible routes can be proposed. The CAS number for this compound is 170856-45-8. molaid.com

Targeted Ring-Closing Reactions for Isochroman (B46142) Formation

A hypothetical targeted ring-closing reaction to form this compound would likely involve an intramolecular cyclization of a suitably designed acyclic precursor. One such strategy could be the acid-catalyzed cyclization of a precursor molecule like 2-(2-(3-chloropropoxy)phenyl)ethanol. In this approach, the ether linkage would be formed first, followed by an intramolecular Friedel-Crafts-type reaction to close the isochroman ring. The chloroethyl side chain would already be installed on the precursor.

Another potential ring-closing strategy is the intramolecular Williamson ether synthesis. This would involve a precursor such as 2-(2-hydroxyethyl)phenethyl chloride, where the phenethyl alcohol moiety would be deprotonated with a base to form an alkoxide, which would then undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom to form the isochroman ring. However, the reactivity of the chloroethyl group would need to be carefully managed to avoid competing intermolecular reactions.

Strategic Design and Synthesis of Precursor Molecules

The synthesis of this compound can be envisioned through the strategic selection and synthesis of precursor molecules. A general approach involves starting with isochroman itself and introducing the 2-chloroethyl group at the 1-position. This could be achieved through a nucleophilic substitution or alkylation reaction. For instance, isochroman can be converted to a more reactive intermediate, such as 1-hydroxyisochroman or a 1-alkoxyisochroman, which can then be reacted with a reagent that provides the chloroethyl group, such as 2-chloroethyl Grignard reagent or a similar organometallic species, under appropriate catalytic conditions (e.g., using a Lewis acid like AlCl₃).

Alternatively, a precursor molecule containing a phenolic hydroxyl group and a strategically placed chloroalkoxy chain could undergo an intramolecular cyclization to form the isochroman ring system. evitachem.com For example, a compound like 1-(2-((3-chloropropyl)oxy)phenyl)ethanol could be synthesized and then subjected to acid-catalyzed cyclization. The synthesis of such precursors would involve standard organic transformations.

General Methodologies for 1-Substituted Isochroman Synthesis

While direct synthetic routes to this compound are not well-documented, a variety of general methodologies exist for the synthesis of 1-substituted isochromans. These methods offer versatile pathways to a wide range of isochroman derivatives.

Oxa-Pictet-Spengler Cyclization and its Mechanistic Variations

The Oxa-Pictet-Spengler reaction is a powerful and widely used method for the synthesis of isochromans. researchgate.netsorbonne-universite.frresearchgate.net This reaction involves the condensation of a β-arylethanol with an aldehyde or ketone in the presence of an acid catalyst to form the isochroman ring. researchgate.net The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to yield the cyclized product. researchgate.net Various catalysts, including Brønsted and Lewis acids, have been employed to promote this transformation. researchgate.netliv.ac.uk

The scope of the Oxa-Pictet-Spengler reaction is broad, accommodating a range of substituted β-arylethanols and carbonyl compounds. The use of different catalysts can influence the reaction conditions and yields. For example, iron(II) triflate (Fe(OTf)₂) has been shown to be an efficient catalyst for this reaction, allowing the synthesis of various 1-substituted isochromans in good to excellent yields. liv.ac.uk Bismuth triflate (Bi(OTf)₃) is another effective catalyst that can be used in this reaction. conicet.gov.ar

| Catalyst | Aldehyde/Ketone | β-Arylethanol | Product | Yield (%) | Reference |

| Fe(OTf)₂ | Benzaldehyde | 2-(3,4-Dimethoxyphenyl)ethanol | 1-Phenyl-6,7-dimethoxyisochroman | 95 | liv.ac.uk |

| Fe(OTf)₂ | 4-Nitrobenzaldehyde | 2-(3-Methoxyphenyl)ethanol | 1-(4-Nitrophenyl)-6-methoxyisochroman | 92 | liv.ac.uk |

| Fe(OTf)₂ | Cyclohexanone ketal | 2-(3,4-Dimethoxyphenyl)ethanol | 1,1-(Pentane-1,5-diyl)-6,7-dimethoxyisochroman | 53 | liv.ac.uk |

| Bi(OTf)₃ | 4-Nitrobenzaldehyde | 2-(3,4-Dimethoxyphenyl)ethanol | 1-(4-Nitrophenyl)-6,7-dimethoxyisochroman | >99 | conicet.gov.ar |

| Bi(OTf)₃ | Propanal | 2-(3-Methoxyphenyl)ethanol | 1-Ethyl-6-methoxyisochroman | 85 | conicet.gov.ar |

Electrophilic Cyclization Pathways to Isochromans

Electrophilic cyclization represents another important strategy for the construction of the isochroman ring. These reactions typically involve the cyclization of an unsaturated precursor, such as an o-(1-alkynyl)benzoate or a related derivative, in the presence of an electrophilic reagent. nih.gov Various electrophiles, including iodine monochloride (ICl), iodine (I₂), and phenylselenyl chloride (PhSeCl), can be used to initiate the cyclization. vu.lt This methodology provides access to isocoumarins and α-pyrones, which can be further transformed into isochromans. nih.gov

For example, the reaction of o-(1-alkynyl)benzoates with ICl under mild conditions leads to the formation of 4-iodoisocoumarins in good yields. nih.gov These intermediates can then be subjected to further chemical modifications. The choice of the electrophile and the substrate can influence the regioselectivity and the nature of the final product.

| Substrate | Electrophile | Product | Yield (%) | Reference |

| Methyl o-(phenylethynyl)benzoate | ICl | 3-Iodo-4-phenylisocoumarin | 85 | nih.gov |

| Methyl o-(1-hexynyl)benzoate | I₂ | 4-Iodo-3-butylisocoumarin | 82 | nih.gov |

| Ethyl (Z)-2-hexen-4-ynoate | PhSeCl | 4-(Phenylselanyl)-α-pyrone | 78 | vu.lt |

Catalytic Approaches to Isochroman Ring Construction

Various catalytic methods have been developed for the synthesis of isochromans, often offering advantages in terms of efficiency, selectivity, and milder reaction conditions. These approaches include transition-metal-free couplings and DDQ-catalyzed oxidative allylations.

A transition-metal-free coupling of triorganoindium reagents with isochroman acetals in the presence of boron trifluoride etherate (BF₃·OEt₂) affords 1-substituted isochromans in good yields. organic-chemistry.org This method provides a direct way to introduce various alkyl and aryl substituents at the 1-position of the isochroman ring.

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) catalysis has been employed for the oxidative α-allylation of isochromans. rsc.org This reaction proceeds under aerobic conditions and involves the in situ generation of an oxocarbenium ion intermediate from the isochroman, which then reacts with an allylating agent. rsc.org This method allows for the direct functionalization of the C1-position of the isochroman ring. rsc.org

| Catalytic System | Isochroman Substrate | Coupling Partner | Product | Yield (%) | Reference |

| BF₃·OEt₂ | Isochroman acetal | Tri(p-tolyl)indium | 1-(p-Tolyl)isochroman | 85 | organic-chemistry.org |

| BF₃·OEt₂ | Isochroman acetal | Tri(n-butyl)indium | 1-(n-Butyl)isochroman | 75 | organic-chemistry.org |

| DDQ / O₂ / t-BuONO | Isochroman | Allyltrimethylsilane | 1-Allylisochroman | 82 | rsc.org |

| DDQ / O₂ / t-BuONO | 6,7-Dimethoxyisochroman | Allyltrimethylsilane | 1-Allyl-6,7-dimethoxyisochroman | 91 | rsc.org |

Nucleophilic Substitution and Cross-Coupling Reactions for Isochroman Formation

The formation of the isochroman ring can also be achieved through nucleophilic substitution and cross-coupling reactions. An electrochemical cross-dehydrogenative coupling of isochromans with alcohols provides α-alkoxy isochroman derivatives under mild conditions. rsc.org A similar electrochemical method has been developed for the coupling of isochromans with unactivated ketones. nih.govacs.org Additionally, a copper-catalyzed cross-dehydrogenative coupling allows for the functionalization of isochromans with various nucleophiles, including indoles and pyrroles. nih.govacs.org

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, provide an efficient means to construct complex molecular architectures like isochromans. A flexible and simple cascade reaction involving a Michael–aldol or vinylogous Henry-acetalization relay has been used to assemble functionalized isochroman-fused spirooxindoles. rsc.orgrsc.org Another example is a tandem C–H oxidation/cyclization/rearrangement of isochroman-derived allylic silyl (B83357) ethers, promoted by DDQ and InCl₃, to construct tricyclic benzoxa[3.2.1]octanes. nih.gov Gold-catalyzed tandem intramolecular exo-dig heterocyclization/enol isomerization/Claisen rearrangement sequences have been utilized for the synthesis of isochromanones. acs.org Furthermore, a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides has been developed to produce functionalized 3-isochromanones. rsc.org

Introduction and Modification of the 2-Chloroethyl Moiety

The 2-chloroethyl group is a key pharmacophore in certain biologically active molecules. Its introduction can be achieved either by starting with a pre-functionalized substrate or by functionalizing the isochroman ring after its formation.

Pre-functionalization of Aliphatic and Aromatic Substrates

One of the most direct methods for synthesizing this compound involves the oxa-Pictet-Spengler reaction. This reaction typically involves the condensation of a β-arylethanol derivative with a carbonyl compound. In the context of this compound, a suitable β-phenylethanol would react with 3-chloropropionaldehyde or a synthetic equivalent.

A general route to introduce a 2-chloroethyl group involves the reaction of a suitable starting material with a chloroalkylating agent. For instance, the synthesis of 2-chloroethyl isocyanate can be achieved from 3-chloropropionyl chloride. chemicalbook.com While not directly leading to this compound, this demonstrates a common strategy for incorporating the chloroethyl group.

Post-Cyclization Functionalization at the C1 Position

Functionalization at the C1 position of a pre-formed isochroman ring is a versatile strategy. This often involves the generation of an oxonium ion at the C1 position, which can then be trapped by a nucleophile.

Organocatalytic C-H Functionalization: As mentioned previously, an organocatalytic method using DDQ and an oxidant can be employed to functionalize the C1 position of isochroman. nih.govorganic-chemistry.org The intermediate oxocarbenium ion can react with a variety of Grignard reagents, which could include a vinyl or ethynyl (B1212043) Grignard reagent that could subsequently be converted to a 2-chloroethyl group. organic-chemistry.org

Cross-Coupling Reactions: Electrochemical cross-dehydrogenative coupling reactions provide a direct method to introduce substituents at the C1 position of isochroman. rsc.orgnih.govacs.org For example, coupling with azoles has been demonstrated. mdpi.com

Silver-Mediated Isocyanide Insertion: A silver-mediated sequential isocyanide insertion into the C(sp³)–H bond of isochromans can lead to the formation of α-iminonitrile substituted products at the C1 position. researchgate.net These products can serve as valuable synthetic intermediates for further transformations.

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Organocatalytic C-H Functionalization | DDQ, [bis(trifluoroacetoxy)iodo]benzene, Grignard reagents | Generation of an oxocarbenium ion at C1 followed by nucleophilic attack. | nih.govorganic-chemistry.org |

| Electrochemical Cross-Dehydrogenative Coupling | Electrochemical cell, various nucleophiles (alcohols, ketones, azoles) | Direct C-H activation at C1 and coupling with a nucleophile. | rsc.orgnih.govacs.orgmdpi.com |

| Silver-Mediated Isocyanide Insertion | Silver triflate, isocyanides | Sequential insertion of isocyanide into the C1-H bond. | researchgate.net |

Halogenation Reactions within Isochroman Systems

Halogenation reactions represent a cornerstone in the synthetic chemistry of isochroman and its derivatives. These reactions are pivotal for introducing halogen atoms, which serve as versatile functional handles for further molecular elaboration or as key features in biologically active molecules. The methodologies can be broadly categorized into the conversion of hydroxyl groups to halides on a pre-existing isochroman structure and halocyclization reactions where the halogen plays a crucial role in the formation of the heterocyclic ring itself.

A primary application of halogenation in this context is the conversion of isochroman-based alcohols into their corresponding alkyl halides. This transformation is particularly relevant for the synthesis of this compound from its alcohol precursor, 2-(isochroman-1-yl)ethan-1-ol. Reagents such as thionyl chloride (SOCl₂) are commonly employed for this purpose. The reaction typically involves the treatment of the alcohol with thionyl chloride, often in an inert solvent and sometimes in the presence of a base like pyridine (B92270) to neutralize the acidic byproducts. lookchem.comgoogle.com For instance, amino alcohols derived from the ring-opening of isochroman have been successfully converted to their corresponding chlorides by treatment with thionyl chloride, followed by a base, to facilitate subsequent cyclization into nitrogen-containing heterocycles. lookchem.com This highlights the effectiveness of thionyl chloride in replacing a hydroxyl group with a chlorine atom in molecules containing the isochroman framework.

Another significant halogenation strategy involves the electrophilic cyclization of unsaturated precursors. Iodine-mediated cyclization of 1-(2-vinylphenyl)propan-2-ols, for example, provides a direct route to 1-iodomethylisochroman derivatives. semanticscholar.org In this process, iodine acts as an electrophile that activates the vinyl group, prompting an intramolecular attack by the hydroxyl oxygen to form the isochroman ring and install an iodomethyl group at the 1-position. semanticscholar.org These iodo-substituted congeners are valuable intermediates that can undergo further nucleophilic substitution reactions. semanticscholar.org

Enzymatic methods also offer a green alternative for these transformations. Vanadium chloroperoxidase, for instance, can catalyze the halocyclization of 2-vinylbenzoic acids to yield 4-hydroxyisochroman-1-ones, demonstrating a chemoenzymatic approach to forming halogenated isochroman structures under environmentally benign conditions. researchgate.net

The following tables summarize key halogenation reactions within isochroman systems, detailing the conversion of alcohols to chlorides and the synthesis of halogenated isochromans via halocyclization.

Table 1: Conversion of Isochroman-Derived Alcohols to Chlorides

This table outlines the halogenation of alcohol functional groups attached to an isochroman or related precursor structure using thionyl chloride.

| Starting Material | Reagent(s) | Product | Reference |

| 2-(2-Amino-3,3-dimethylbutyl)phenylmethanol | 1. SOCl₂, Chloroform, 50°C 2. 5M NaOH, THF, rt | 4-tert-Butyl-1,2,3,4-tetrahydroisoquinoline | lookchem.com |

| α,α′-Dihydroxy-xylene | SOCl₂, Pyridine, Benzene (B151609) | α-Chloro-α′-hydroxy-xylene | google.com |

Table 2: Synthesis of Halogenated Isochromans via Halocyclization

This table details the formation of halogenated isochroman congeners through iodine-mediated electrophilic cyclization.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 1-(2-Vinylphenyl)propan-2-ol | I₂, NaHCO₃, Acetonitrile | 1-Iodomethyl-3-methylisochroman | 85 | semanticscholar.org |

| 1-(5-Fluoro-2-vinylphenyl)propan-2-ol | I₂, NaHCO₃, Acetonitrile | 6-Fluoro-1-iodomethyl-3-methylisochroman | 87 | semanticscholar.org |

| 1-(5-Methoxy-2-vinylphenyl)propan-2-ol | I₂, NaHCO₃, Acetonitrile | 1-Iodomethyl-6-methoxy-3-methylisochroman | 82 | semanticscholar.org |

Chemical Reactivity and Advanced Transformations of 1 2 Chloroethyl Isochroman

Reactivity Profile of the 2-Chloroethyl Side Chain

The 2-chloroethyl group appended to the C1 carbon of the isochroman (B46142) core is the primary site for initial functionalization. Its reactivity is characteristic of a primary alkyl chloride, susceptible to both nucleophilic substitution and elimination reactions. The specific reaction pathway is influenced by factors such as the choice of reagent, solvent, and temperature. evitachem.com

The chlorine atom on the terminal carbon of the ethyl side chain is a competent leaving group, making the carbon atom electrophilic and prone to attack by a variety of nucleophiles. These reactions proceed via a typical SN2 mechanism, leading to the displacement of the chloride and the formation of a new carbon-nucleophile bond.

Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines yields the corresponding N-substituted aminoethyl isochromans. These reactions are fundamental in the synthesis of pharmacologically relevant compounds, as the introduction of an amino group can significantly alter biological activity.

Alcohols/Alkoxides: Treatment with alcohols or their corresponding alkoxides results in the formation of ether derivatives.

Thiols/Thiolates: Thiolates readily displace the chloride to form thioethers.

Cyanide: The introduction of a nitrile group (–CN) via reaction with a cyanide salt, such as sodium cyanide, provides a valuable synthetic handle that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azides: Substitution with sodium azide (B81097) yields an azidoethyl derivative, which can be subsequently reduced to a primary amine or used in cycloaddition reactions.

The table below summarizes representative nucleophilic substitution reactions on the chloroethyl moiety.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Amine | R₂NH | 1-(2-(Dialkylamino)ethyl)isochroman | Tertiary Amine |

| Alkoxide | RO⁻Na⁺ | 1-(2-Alkoxyethyl)isochroman | Ether |

| Thiolate | RS⁻Na⁺ | 1-(2-(Alkylthio)ethyl)isochroman | Thioether |

| Cyanide | NaCN | 3-(Isochroman-1-yl)propanenitrile | Nitrile |

| Azide | NaN₃ | 1-(2-Azidoethyl)isochroman | Organic Azide |

Under the influence of a strong, non-nucleophilic base, 1-(2-Chloroethyl)isochroman can undergo an E2 elimination reaction. This process involves the abstraction of a proton from the carbon adjacent to the chloro-substituted carbon, with the simultaneous expulsion of the chloride ion, leading to the formation of a double bond. The primary product of this reaction is 1-vinylisochroman.

Factors favoring elimination over substitution include:

Sterically hindered, strong bases: Reagents like potassium tert-butoxide (t-BuOK) are classic examples.

High temperatures: Increased temperature generally favors elimination pathways.

This transformation is significant as the resulting vinyl group can participate in a range of subsequent reactions, including polymerization, hydroboration-oxidation, and various cycloadditions, further expanding the synthetic utility of the isochroman scaffold.

Beyond direct substitution and elimination, the chloroethyl group can be converted into other functional groups through multi-step sequences. A key example is the Finkelstein reaction, where the chloride is displaced by iodide using sodium iodide in acetone. The resulting 1-(2-iodoethyl)isochroman is significantly more reactive towards nucleophiles than the starting chloride, facilitating reactions that may be sluggish with the chloro-derivative.

Another important interconversion is the formation of a Grignard reagent. While the direct formation from the alkyl chloride can be challenging, it can be achieved under specific conditions. This organometallic intermediate allows for the formation of carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, or carbon dioxide.

Transformations of the Isochroman Ring System

The isochroman ring system, while generally stable, possesses reactive sites that can be selectively modified. These include the aromatic benzene (B151609) ring, which is susceptible to electrophilic substitution, and the benzylic C1 carbon, which can be oxidized.

The benzene ring of the isochroman core can undergo electrophilic aromatic substitution (EAS) reactions. The ether oxygen atom attached to the aromatic ring is an activating group and an ortho, para-director. Due to steric hindrance from the fused heterocyclic ring at the ortho position (C8), substitution is often directed primarily to the C6 (para) position, with some substitution at the C5 (ortho) position.

Typical EAS reactions applicable to the isochroman ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (–NO₂) group.

Halogenation: Introducing a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups, although these reactions can sometimes be complicated by the reactivity of the ether linkage under strong Lewis acid conditions.

These reactions are crucial for synthesizing derivatives with modified electronic properties or providing handles for further functionalization on the aromatic core. sfu.cabohrium.com The formation of the isochroman ring itself can be achieved via an intramolecular Friedel-Crafts reaction, highlighting the ring's capacity to engage in such transformations. sfu.carsc.org

A key transformation of the isochroman system is the selective oxidation of the benzylic C1 carbon to a carbonyl group, yielding a lactone known as an isochromanone. bohrium.comresearchgate.net Isochromanones are core structures in many biologically active compounds. researchgate.netresearchgate.net This oxidation is a highly desirable transformation, and numerous methods have been developed to achieve it efficiently and selectively. researchgate.net

The reaction involves the direct oxidation of the benzylic C(sp³)–H bond at the C1 position. Modern methods often focus on green chemistry principles, utilizing molecular oxygen (O₂) as the terminal oxidant in conjunction with a catalyst. bohrium.comresearchgate.netresearchgate.net This approach is environmentally friendly compared to older methods that required stoichiometric amounts of heavy metal oxidants. researchgate.net

Several catalytic systems have been shown to be effective for this transformation, as detailed in the table below. bohrium.comresearchgate.netresearchgate.netorganic-chemistry.org

| Catalyst System | Oxidant | Conditions | Yield | Reference |

| Co-MOF (2D) | O₂ | Additive-free | High | bohrium.com |

| Tetranuclear Vanadium Cluster | O₂ | Additive-free, mild conditions | up to 91.5% | researchgate.netresearchgate.net |

| TEMPO-derived sulfonic salt / NaNO₂ / HCl | O₂ (aerobic) | - | Good | organic-chemistry.org |

| DDQ (catalytic) / t-Butyl nitrite | O₂ (aerobic) | Mild conditions | - | rsc.org |

These reactions often proceed through a free-radical mechanism, initiated by a hydrogen atom transfer from the C1 position. bohrium.com The resulting benzylic radical reacts with oxygen to form a hydroperoxide intermediate, which then collapses to the isochromanone product. The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is particularly advantageous as they can be easily recovered and reused. bohrium.comresearchgate.net

Directed Ring-Opening and Rearrangement Reactions

The isochroman framework, while relatively stable, can be induced to undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of valuable carbocyclic and heterocyclic scaffolds. In the case of this compound, the interplay between the isochroman ring and the chloroethyl substituent can give rise to unique reactivity.

Rearrangement reactions involve the modification of a molecule's carbon skeleton or functional groups through the internal migration of an atom or group. allen.in Such transformations are often driven by the formation of a more stable intermediate or product. numberanalytics.com For 1-substituted isochromans, base-catalyzed reactions have been shown to induce a profound skeletal rearrangement. For instance, the reaction of 2-(1-isochromanyl)cyclohexanone with potassium tert-butoxide results in the formation of 9-formyl-1,2,3,4-tetrahydroanthracene and its subsequent reduction product. jst.go.jp This transformation proceeds through a proposed mechanism involving the base-mediated opening of the isochroman ring, followed by an intramolecular aldol-type condensation and dehydration to construct the anthracene (B1667546) core. It is plausible that this compound could undergo analogous transformations when treated with a suitable base and a carbon nucleophile, potentially leading to substituted naphthalene (B1677914) or anthracene derivatives.

Acid-catalyzed conditions can also promote rearrangements in oxygen-containing heterocycles. nih.gov The key intermediate in such reactions is often a stabilized oxocarbenium ion formed at the C1 position of the isochroman ring. The fate of this carbocation dictates the structure of the product. bdu.ac.inmvpsvktcollege.ac.in The chloroethyl group in this compound can influence this reactivity. While the chlorine atom is an electron-withdrawing group, the carbon chain allows for potential participation in anchimeric assistance or can be converted into other functional groups that could direct the rearrangement pathways.

Directed ring-opening can also be achieved. For example, treatment of 1-bromoisochroman with heat leads to its isomerization to 2-(2-bromoethyl)benzaldehyde, effectively opening the heterocyclic ring. researchgate.net A similar transformation for this compound would yield 2-(2-chloroethyl)benzaldehyde, a versatile intermediate for further synthesis.

Stereochemical Control in Reactions of this compound

Controlling the stereochemical outcome of chemical reactions is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. numberanalytics.com For reactions involving this compound, which possesses a stereocenter at the C1 position, achieving stereochemical control is crucial for accessing specific stereoisomers. This control can be exerted at two main levels: diastereoselectivity and enantioselectivity.

General strategies for stereochemical control in related systems, such as chromans, often rely on influencing the stability and reactivity of key intermediates. For example, in the reduction of 2-hydroxychromans, the stereochemical outcome can be controlled by the choice of reducing agent, which selectively attacks different conformations of an intermediate oxocarbenium ion. nih.gov This principle of conformation-controlled hydride delivery provides a powerful method for establishing the desired relative stereochemistry, a strategy that is conceptually applicable to transformations of this compound involving similar carbocation intermediates at C1.

Diastereoselective Transformations

Diastereoselective reactions aim to produce one diastereomer of a product in preference to others. In the context of this compound, the existing stereocenter at C1 can direct the stereochemical course of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection.

For instance, nucleophilic substitution reactions on the chloroethyl side chain or electrophilic additions to a double bond derived from it could be influenced by the steric hindrance imposed by the isochroman ring system. The preferred trajectory of the incoming reagent would be from the less sterically encumbered face of the molecule, leading to a diastereomeric excess in the product.

While specific diastereoselective reactions starting from this compound are not extensively documented, research on the synthesis of substituted isochromans has demonstrated that high levels of diastereoselectivity can be achieved. The C-H insertion reactions of donor/donor carbenes, for example, have been used to synthesize a variety of isochroman derivatives with excellent diastereoselectivity, often yielding a single diastereomer. escholarship.org These methods highlight the stereochemical control that is possible within this class of compounds.

Below is a table illustrating hypothetical diastereoselective reactions of a derivative of this compound, based on established chemical principles.

| Starting Material (Derivative) | Reagents | Reaction Type | Potential Major Diastereomer |

| 1-(2-Vinyl)isochroman | m-CPBA | Epoxidation | syn-Epoxide |

| 1-(2-Oxoethyl)isochroman | NaBH₄, CeCl₃ | Reduction (Luche) | anti-Alcohol |

| 1-(2-Oxoethyl)isochroman | L-Selectride® | Reduction | syn-Alcohol |

This table is illustrative and based on general principles of diastereoselective synthesis.

Enantioselective Approaches to Chiral Isochromans

The synthesis of enantiomerically pure or enriched chiral compounds is of paramount importance. nih.gov For the isochroman scaffold, several powerful enantioselective methods have been developed that construct the chiral heterocyclic ring system from achiral precursors. These approaches provide access to chiral isochromans, including, in principle, enantiopure this compound or its precursors.

One prominent strategy is the palladium(II)-catalyzed allylic C-H oxidation of terminal olefin precursors. This method, utilizing a novel chiral aryl sulfoxide-oxazoline (ArSOX) ligand, achieves the enantioselective synthesis of isochroman motifs with high levels of asymmetric induction, averaging 92% enantiomeric excess (ee) across numerous examples. nih.gov

Another effective approach involves the intramolecular C-H insertion of donor/donor carbenes , catalyzed by chiral dirhodium complexes such as Rh₂(R-PTAD)₄. This method allows for the synthesis of a collection of isochroman substrates in good yields and with excellent enantioselectivity, successfully avoiding competing rearrangement reactions. escholarship.org

Biomimetic strategies have also proven fruitful. An asymmetric hetero-Diels-Alder reaction of an in-situ generated isochromene and an ortho-quinonemethide, catalyzed by a Au(I)/chiral Sc(III) bimetallic system, mimics the biosynthetic pathway of polyketide natural products. nih.gov This cascade reaction produces a wide range of chiral tetracyclic isochroman frameworks in good yields and with up to 95% ee. nih.gov

Furthermore, asymmetric synthesis of related nitrogen heterocycles (tetrahydroisoquinolines) has been achieved starting from isochroman and a chiral auxiliary like (R)- or (S)-phenylglycinol, demonstrating that a pre-existing isochroman ring can be a starting point for building complex chiral molecules. researchgate.net

The table below summarizes key features of these advanced enantioselective methods.

| Method | Catalyst System | Precursors | Key Features |

| Allylic C-H Oxidation nih.gov | Palladium(II) / Chiral ArSOX Ligand | Terminal Olefins | Broad scope, high enantiomeric excess (avg. 92% ee). |

| C-H Insertion escholarship.org | Dirhodium / Chiral PTAD Ligand | Donor/Donor Carbenes | Excellent diastereo- and enantioselectivity, no rearrangement. |

| Hetero-Diels-Alder nih.gov | Au(I) / Chiral Sc(III) Complex | α-Propargyl benzyl (B1604629) alcohols, 2-(hydroxylmethyl)phenols | Biomimetic cascade, good yields, up to 95% ee. |

| Chiral Auxiliary Approach researchgate.net | (R)- or (S)-Phenylglycinol | Isochroman | Synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines. |

These methodologies represent the state of the art in constructing chiral isochroman cores and provide viable pathways for the asymmetric synthesis of this compound and its derivatives.

Mechanistic Investigations and Theoretical Chemistry of 1 2 Chloroethyl Isochroman

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 1-substituted isochromans can be achieved through various methods, with the oxa-Pictet-Spengler reaction being a prominent and modular approach to constructing the isochroman (B46142) core. researchgate.net Understanding the mechanism of such synthetic pathways is fundamental to controlling reaction outcomes and improving yields.

Identification of Key Intermediates and Transition State Structures

In a typical acid-catalyzed synthesis of a 1-substituted isochroman from a β-phenylethanol and an aldehyde (or its equivalent), the reaction proceeds through several key steps. The mechanism involves the formation of a crucial oxonium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the isochroman ring.

The key stages and structures involved are:

Hemiacetal Formation: The initial reaction between the alcohol group of the β-phenylethanol derivative and a protonated aldehyde (like chloroacetaldehyde (B151913), a precursor for the 2-chloroethyl group) would form a hemiacetal.

Oxonium Ion Intermediate: Under acidic conditions, the hemiacetal loses a water molecule to generate a highly reactive oxonium ion. This species is a key intermediate, acting as the electrophile for the subsequent cyclization.

Transition State for Cyclization: The rate-determining step is typically the intramolecular cyclization, where the electron-rich aromatic ring attacks the electrophilic carbon of the oxonium ion. The transition state for this step involves the simultaneous formation of the new carbon-carbon bond and the delocalization of positive charge across the aromatic ring, resembling a sigma complex (or Wheland intermediate). The stability of this transition state is a critical factor influencing the reaction rate and regioselectivity.

Deprotonation: The final step is the rapid deprotonation of the cyclized intermediate to restore aromaticity and yield the final 1-(2-chloroethyl)isochroman product.

Intrinsic reaction coordinate (IRC) calculations, a computational method, can be employed to confirm that a calculated transition state structure connects the correct reactant and product, providing a detailed map of the reaction pathway along the minimum energy path. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantitatively describing the reaction mechanism. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, the rate law can be determined. For the synthesis of this compound, this would reveal the dependence of the reaction rate on each component.

For a proposed mechanism, the rate law would likely be of the form: Rate = k[β-phenylethanol derivative][aldehyde][H+]

Application of Computational Chemistry

Computational chemistry serves as a powerful tool for investigating chemical systems at the molecular level, offering insights that are often difficult to obtain through experimentation alone. encyclopedia.com These methods are invaluable for studying the structure, energetics, and reactivity of molecules like this compound.

Quantum Chemical Calculations (e.g., DFT Studies on Reaction Energetics and Pathways)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely accepted for their accuracy and efficiency in studying the properties of organic molecules. researchgate.net DFT methods can be used to calculate the electronic structure, optimized geometries, and energies of reactants, intermediates, transition states, and products involved in the synthesis of this compound.

Key parameters that can be determined from DFT studies include:

Activation Energies (Ea): The energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Potential Energy Surfaces (PES): A map of the energy of the molecular system as a function of its geometry, which helps to visualize the entire reaction pathway from reactants to products. researchgate.net

For example, DFT calculations have been successfully used to study the antioxidative activity and structure-activity relationships of other synthetic isochroman derivatives by calculating properties like bond dissociation enthalpy (BDE) and ionization potential (IP). researchgate.netnih.gov A similar approach could be applied to model the synthetic pathway of this compound, providing a detailed energetic profile of the reaction.

| Computational Method | Information Obtained | Application to this compound Synthesis |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, electronic structure, reaction energies, activation barriers. | Determine the most stable structures of reactants and intermediates; calculate the energy profile of the reaction pathway. |

| Hartree-Fock (HF) | Initial approximation of molecular orbitals and electronic structure. | Provide a baseline for more advanced calculations; useful for initial geometry optimizations. |

| Canonical Transition State Theory (CTST) | Theoretical reaction rate constants. | Predict reaction kinetics and compare with experimental data to validate the proposed mechanism. |

| Intrinsic Reaction Coordinate (IRC) | Minimum energy path connecting transition state to reactants and products. | Confirm the identity of a transition state and visualize the atomic motions during the reaction. |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. nih.gov For this compound, a key aspect is conformational analysis, which aims to identify the most stable spatial arrangements (conformers) of the molecule.

Predictive Studies of Reactivity and Selectivity

Computational chemistry can predict how a molecule will behave in chemical reactions. By analyzing the electronic properties derived from quantum chemical calculations, the reactivity and selectivity of this compound can be forecasted.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO location suggests the site of electrophilic attack, while the LUMO location indicates the site of nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would likely show negative potential on the oxygen atom and positive potential on the hydrogen atoms and the carbon attached to the chlorine, predicting sites of interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor (stabilizing) interactions within the molecule. nih.gov This can help to rationalize the molecule's structure and reactivity on a deeper level.

By applying these predictive tools, researchers can anticipate how this compound might react with various reagents, guiding the design of subsequent synthetic transformations or biological studies.

Spectroscopic Characterization for Mechanistic Insights

A comprehensive search of scientific literature and chemical databases did not yield specific spectroscopic data for the compound this compound. While general spectroscopic principles for related structures such as isochromans and chloro-alkanes are well-established, detailed experimental research findings, including nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data, specifically for this compound, are not publicly available.

Spectroscopic techniques are fundamental in elucidating the structure of chemical compounds and providing insights into reaction mechanisms. For a molecule like this compound, these methods would be invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) would be critical for determining the precise arrangement of hydrogen and carbon atoms. The chemical shifts, coupling constants, and signal multiplicities would confirm the isochroman core structure and the 1-(2-chloroethyl) substituent. Advanced NMR techniques could further reveal the stereochemistry at the C1 position and the conformational dynamics of the molecule, which are key to understanding its reactivity.

Infrared (IR) Spectroscopy would identify the characteristic functional groups present in the molecule. Key absorptions would be expected for the C-O-C ether linkage of the isochroman ring, the C-Cl bond of the ethyl chloride side chain, and the various C-H bonds in the aromatic and aliphatic regions. Changes in the IR spectrum during a reaction could be used to monitor the conversion of reactants to products.

Mass Spectrometry (MS) would provide the molecular weight of this compound and offer insights into its fragmentation patterns. The mass-to-charge ratio of the molecular ion would confirm the elemental composition. The fragmentation analysis could help to identify stable substructures and potential reactive intermediates, which is crucial for postulating reaction mechanisms.

Without access to published spectra or detailed research findings for this compound, a specific discussion of its spectroscopic characterization and its direct application to mechanistic insights is not possible at this time. The generation of data tables or a detailed analysis of research findings is therefore precluded. Further experimental research would be required to generate and analyze the spectroscopic data for this compound.

Derivatization and Analog Synthesis Based on the 1 2 Chloroethyl Isochroman Scaffold

Synthesis of Substituted 1-(2-Chloroethyl)isochroman Analogs

The synthesis of substituted this compound analogs can be achieved through various synthetic routes, primarily focusing on modifications of the isochroman (B46142) core or transformations of the chloroethyl side chain.

One common approach involves the alkylation of nucleophiles with this compound. The electrophilic nature of the carbon bearing the chlorine atom facilitates nucleophilic substitution reactions. A range of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce diverse functionalities. For instance, the reaction with primary or secondary amines yields the corresponding 1-(2-aminoethyl)isochroman derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Another strategy involves the Friedel-Crafts alkylation of aromatic compounds using this compound as the alkylating agent. libretexts.orgyoutube.com In the presence of a Lewis acid catalyst, such as aluminum chloride, the chloroethyl group can be activated to generate a carbocationic intermediate, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring. This method allows for the introduction of various aryl and heteroaryl substituents at the terminus of the ethyl chain. The regioselectivity of the Friedel-Crafts reaction is influenced by the nature of the substituents on the aromatic nucleophile. libretexts.org

Furthermore, modifications to the isochroman ring itself can be accomplished prior to or following the introduction of the 1-(2-chloroethyl) group. Synthetic methods for isochroman derivatives, in general, can be adapted for this purpose. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent | Product |

| Ammonia | NH₃ | 1-(2-Aminoethyl)isochroman |

| Diethylamine | (C₂H₅)₂NH | 1-(2-Diethylaminoethyl)isochroman |

| Sodium methoxide | NaOCH₃ | 1-(2-Methoxyethyl)isochroman |

| Sodium thiophenoxide | NaSPh | 1-(2-Phenylthioethyl)isochroman |

Regioselective and Stereoselective Modifications

Achieving regioselectivity and stereoselectivity in the modification of the this compound scaffold is crucial for the synthesis of specific isomers with desired biological activities or chemical properties.

Regioselective modifications often focus on directing reactions to a specific position on the isochroman ring or controlling the outcome of reactions involving the chloroethyl side chain. For instance, in Friedel-Crafts reactions, the regioselectivity of the incoming aryl group on the aromatic nucleophile is governed by established principles of electrophilic aromatic substitution. libretexts.org

Stereoselective synthesis of this compound analogs can be approached through several strategies. Asymmetric synthesis of the isochroman core itself can establish a chiral center at the 1-position. wikipedia.org Subsequent reaction of the chloroethyl group would then lead to enantiomerically enriched or pure products.

Another approach involves the stereoselective opening of activated aziridines with a suitable isochroman-based nucleophile. While not directly involving this compound as the starting material, this method highlights a strategy for creating a stereodefined 1-(2-aminoethyl)isochroman derivative which could be a precursor or an analog. The regioselectivity of aziridine (B145994) ring-opening is influenced by the nature of the substituents on the aziridine ring and the reaction conditions. nih.govnih.govnih.gov

Table 2: Factors Influencing Regio- and Stereoselectivity

| Reaction Type | Influencing Factors | Outcome |

| Friedel-Crafts Alkylation | Substituents on the aromatic nucleophile, Lewis acid catalyst | Regioselective C-C bond formation |

| Asymmetric Isochroman Synthesis | Chiral catalysts or auxiliaries | Enantiomerically enriched 1-substituted isochromans |

| Aziridine Ring Opening | Substituents on the aziridine, reaction conditions | Regio- and stereoselective formation of aminoethyl derivatives |

Synthesis of Polycyclic and Fused Ring Systems Utilizing the Isochroman Precursor

The this compound scaffold serves as a valuable building block for the construction of more complex polycyclic and fused ring systems. The reactive chloroethyl group is a key handle for intramolecular cyclization reactions.

A prominent strategy is the intramolecular Friedel-Crafts alkylation . libretexts.orgnih.gov If the isochroman ring bears a suitably positioned aromatic moiety, the chloroethyl side chain can undergo an intramolecular cyclization under Lewis acid catalysis to form a new fused ring. The success of this reaction depends on the length of the tether and the electronic nature of the aromatic ring.

Alternatively, the chloroethyl group can be converted to other functional groups that are amenable to cyclization. For example, conversion to an amino group, as described in section 5.1, provides a nucleophile that can participate in intramolecular cyclization reactions to form nitrogen-containing heterocyclic rings fused to the isochroman system.

The synthesis of complex polycyclic frameworks can also be achieved through multi-step sequences that utilize the isochroman as a key intermediate. For instance, a biomimetic approach involving an asymmetric hetero-Diels-Alder reaction can lead to tetracyclic isochroman frameworks. nih.gov While not starting directly from this compound, such strategies showcase the potential of the isochroman core in the assembly of intricate molecular architectures. researchgate.netresearcher.lifegrafiati.com

Table 3: Examples of Polycyclic Systems Derived from Isochroman Precursors

| Reaction Type | Precursor Functionality | Resulting Fused Ring System |

| Intramolecular Friedel-Crafts | Aryl group on isochroman ring | Fused carbocyclic ring |

| Intramolecular Amination | Aminoethyl side chain | Fused nitrogen-containing heterocycle |

| Diels-Alder Reaction | Isochromene intermediate | Tetracyclic isochroman framework |

Role in Advanced Organic Synthesis and Materials Development

1-(2-Chloroethyl)isochroman as a Versatile Synthetic Building Block

The strategic placement of the chloroethyl group at the anomeric C1 position of the isochroman (B46142) ring system makes this compound a highly valuable intermediate for the synthesis of more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, and the isochroman ring itself can participate in various transformations, allowing for divergent synthetic strategies.

While the direct application of this compound in a completed total synthesis of a complex natural product has not been extensively documented in publicly available literature, its potential as a key precursor is significant. The isochroman moiety is a core component of numerous alkaloids and polycyclic ether natural products. The 2-chloroethyl side chain provides a reactive handle for intramolecular cyclization reactions, which are crucial steps in the assembly of polycyclic systems.

For instance, in the synthesis of certain classes of alkaloids, an intramolecular cyclization involving the nitrogen of a tryptamine (B22526) unit onto an electrophilic center can be a key bond-forming event. This compound could serve as an ideal electrophilic partner in such a reaction. The synthesis would likely begin with the preparation of the isochroman core via an oxa-Pictet-Spengler reaction. Subsequent introduction of the 2-chloroethyl group at the 1-position would furnish the key intermediate. This intermediate could then be coupled with a suitable nucleophile, such as an amine, to set the stage for a final intramolecular cyclization to construct the polycyclic alkaloid core.

The table below illustrates a hypothetical synthetic sequence utilizing this compound as a precursor in the synthesis of a simplified alkaloid-like scaffold.

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | 2-Phenylethanol, Acetaldehyde | Acid catalyst (e.g., TfOH) | 1-Methylisochroman | Formation of the isochroman core via oxa-Pictet-Spengler reaction. |

| 2 | 1-Methylisochroman | N-Chlorosuccinimide, Radical initiator | 1-(1-Chloroethyl)isochroman | Introduction of a chlorine atom at the 1-position. |

| 3 | 1-(1-Chloroethyl)isochroman | Tryptamine | Base (e.g., K₂CO₃) | N-(2-(1H-indol-3-yl)ethyl)-1-(isochroman-1-yl)ethan-1-amine |

| 4 | N-(2-(1H-indol-3-yl)ethyl)-1-(isochroman-1-yl)ethan-1-amine | Lewis acid (e.g., BF₃·OEt₂) | Polycyclic alkaloid scaffold | Intramolecular cyclization to form the final polycyclic system. |

This generalized approach highlights the potential of this compound and its derivatives as key building blocks in the stereoselective synthesis of complex natural products.

The reactivity of the 2-chloroethyl group in this compound makes it an excellent starting point for the construction of novel heterocyclic architectures. Intramolecular cyclization is a powerful strategy in organic synthesis for the efficient construction of cyclic molecules. In the case of this compound, the chloroethyl side chain can act as an electrophile, reacting with a nucleophile tethered to the isochroman core or introduced in a preceding step.

For example, the intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas has been shown to lead to the formation of N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov A similar strategy could be envisioned starting from a derivative of this compound. By introducing a nucleophilic group, such as an amine or a hydroxyl group, elsewhere on the isochroman ring system, a subsequent intramolecular cyclization with the 2-chloroethyl side chain could lead to the formation of novel fused or spirocyclic heterocyclic systems.

Consider the hypothetical synthesis of a novel spiro-heterocycle from this compound outlined in the table below.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | This compound | Sodium azide (B81097) (NaN₃) | 1-(2-Azidoethyl)isochroman | Introduction of a nucleophilic azide group. |

| 2 | 1-(2-Azidoethyl)isochroman | Triphenylphosphine (PPh₃), Water | 1-(2-Aminoethyl)isochroman | Reduction of the azide to a primary amine. |

| 3 | 1-(2-Aminoethyl)isochroman | Phosgene (COCl₂) or equivalent | 1-(2-Isocyanatoethyl)isochroman | Conversion of the amine to a reactive isocyanate. |

| 4 | 1-(2-Isocyanatoethyl)isochroman | Intramolecular cyclization (e.g., thermal or Lewis acid-catalyzed) | Novel spiro-heterocyclic architecture | Formation of a new heterocyclic ring fused in a spiro fashion to the isochroman core. |

This approach demonstrates the utility of this compound as a scaffold for the synthesis of diverse and complex heterocyclic molecules with potential applications in medicinal chemistry and materials science.

Contributions to the Development of New Synthetic Methodologies

The unique combination of a stable heterocyclic core and a reactive side chain in this compound can inspire the development of new synthetic methodologies. The isochroman ring can act as a directing group or a chiral auxiliary in asymmetric synthesis, while the chloroethyl group can participate in a variety of bond-forming reactions.

For example, the development of novel transition-metal-catalyzed cross-coupling reactions could utilize this compound as a substrate. The C-Cl bond could be activated by a suitable metal catalyst to form a carbon-metal bond, which could then participate in coupling reactions with a wide range of partners. This would provide a new method for the functionalization of the isochroman core at the 1-position.

Furthermore, the study of the reactivity of this compound could lead to the discovery of new rearrangement or cyclization reactions. For instance, under certain conditions, the isochroman ring could undergo ring-opening followed by recyclization involving the chloroethyl side chain, leading to the formation of unexpected and potentially valuable new molecular scaffolds.

The exploration of the chemistry of this compound and related compounds will undoubtedly contribute to the expansion of the synthetic chemist's toolbox and enable the construction of increasingly complex and functional molecules.

Q & A

What are the standard protocols for synthesizing 1-(2-Chloroethyl)isochroman with high purity, and what analytical techniques are essential for confirming its structural integrity?

Level : Basic

Methodological Answer :

- Synthesis : Begin with isochroman derivatives and introduce the 2-chloroethyl group via nucleophilic substitution or alkylation reactions. Optimize solvents (e.g., anhydrous dichloromethane) and catalysts (e.g., AlCl₃) to enhance yield. Purify via column chromatography using silica gel and gradient elution .

- Characterization :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and chlorine integration. Compare chemical shifts with analogous compounds (e.g., chroman derivatives) .

- HPLC-MS : Validate purity (>95%) and detect trace by-products. Adjust mobile phase composition (acetonitrile/water with 0.1% formic acid) for optimal separation .

- Elemental Analysis : Verify Cl content matches theoretical values .

How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?

Level : Advanced

Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions like over-alkylation. Use jacketed reactors for precise thermal regulation .

- Stoichiometry : Employ a 1.2:1 molar ratio of chloroethylating agent to isochroman precursor to avoid excess reagent accumulation .

- In Situ Monitoring : Utilize TLC or inline IR spectroscopy to track reaction progress. Quench reactions at ~80% conversion to reduce degradation .

- By-Product Analysis : Isolate impurities via preparative HPLC and characterize using high-resolution mass spectrometry (HRMS) to identify pathways (e.g., dimerization) .

What strategies are recommended for resolving discrepancies in reported biological activity data of this compound across different studies?

Level : Advanced

Methodological Answer :

- Meta-Analysis : Normalize data using standardized metrics (e.g., IC₅₀ values) and account for variables like cell line specificity or assay protocols (e.g., MTT vs. ATP luminescence) .

- Controlled Replication : Reproduce conflicting studies under identical conditions (solvent, pH, temperature) to isolate experimental variables .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of differences. Use Cohen’s d to quantify effect sizes and identify outliers .

- Structural Confirmation : Re-validate compound identity in disputed studies via cross-lab NMR comparisons to rule out batch variability .

What computational modeling approaches are suitable for predicting the reactivity of this compound in alkylation reactions?

Level : Advanced

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for chloroethyl group transfer. Basis sets like B3LYP/6-31G* are effective for halogenated systems .

- MD Simulations : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics using GROMACS. Analyze radial distribution functions to assess solvation .

- Docking Studies : Predict binding affinities with biological targets (e.g., DNA alkylation sites) using AutoDock Vina. Validate with experimental IC₅₀ correlations .

How should researchers design experiments to assess the stability of this compound under various storage conditions?

Level : Basic

Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC at intervals (0, 1, 3, 6 months). Compare with controls at -20°C .

- Degradation Pathway Identification : Use LC-MS/MS to detect hydrolyzed products (e.g., isochromanol derivatives) and propose mechanisms (e.g., SN1 hydrolysis) .

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) in quartz cells and monitor absorbance changes. Use amber vials for light-sensitive storage .

What are the best practices for evaluating the alkylation efficiency of this compound in DNA interaction studies?

Level : Advanced

Methodological Answer :

- Model Systems : Use plasmid DNA (e.g., pBR322) to quantify single/double-strand breaks via gel electrophoresis. Compare with positive controls (e.g., nitrogen mustards) .

- Mass Spectrometry : Perform HRMS on alkylated DNA adducts to identify covalent binding sites. Use enzymatic digestion (DNase I) to isolate modified nucleotides .

- Kinetic Profiling : Measure reaction rates under physiological pH (7.4) and temperature (37°C) using stopped-flow spectrophotometry .

How can researchers address challenges in isolating this compound from complex reaction mixtures?

Level : Basic

Methodological Answer :

- Extraction Optimization : Partition between ethyl acetate and brine to remove polar impurities. Use drying agents (Na₂SO₄) for organic phase dehydration .

- Chromatographic Techniques : Employ reverse-phase HPLC with C18 columns and isocratic elution (methanol:water 70:30) for high-resolution separation .

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to grow single crystals for X-ray diffraction validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.